1-Methoxy-4-methylcyclohexane
CAS No.: 90200-72-9
Cat. No.: VC5560108
Molecular Formula: C8H16O
Molecular Weight: 128.215
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90200-72-9 |
---|---|
Molecular Formula | C8H16O |
Molecular Weight | 128.215 |
IUPAC Name | 1-methoxy-4-methylcyclohexane |
Standard InChI | InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3 |
Standard InChI Key | VBAPYXHNMYKBKN-UHFFFAOYSA-N |
SMILES | CC1CCC(CC1)OC |
Introduction
Structural Characteristics and Isomerism
Molecular Architecture
The cyclohexane ring in 1-methoxy-4-methylcyclohexane adopts a chair conformation, minimizing steric strain between substituents. The methoxy group at position 1 and the methyl group at position 4 introduce steric and electronic effects that influence the compound’s reactivity and physical behavior . The SMILES notation (CC1CCC(CC1)OC) and InChI key (VBAPYXHNMYKBKN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Cis-Trans Isomerism
The spatial arrangement of substituents gives rise to cis- and trans-isomers. In the cis-isomer, the methoxy and methyl groups occupy adjacent equatorial positions, whereas in the trans-isomer, these groups are diametrically opposed. This isomerism impacts physical properties such as boiling point and density, with commercial samples typically sold as a mixture . Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of these isomers, as noted in purity specifications .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
The following table summarizes key physical properties derived from experimental and computational studies:
Property | Value | Source |
---|---|---|
Molecular Weight | 128.22 g/mol | |
Boiling Point | 142.9–148°C at 760 mmHg | |
Density | 0.9 ± 0.1 g/cm³ | |
Flash Point | 30.4 ± 14.2°C | |
Vapor Pressure | 6.9 ± 0.3 mmHg at 25°C | |
Refractive Index | 1.431 |
The variability in boiling points (e.g., 142.9°C vs. 148°C) arises from differences in isomeric composition and measurement conditions . The compound’s low flash point underscores its flammability, necessitating careful handling .
Solubility and Reactivity
As an ether, 1-methoxy-4-methylcyclohexane exhibits limited solubility in water but miscibility with organic solvents such as ethanol and diethyl ether. The electron-donating methoxy group enhances susceptibility to electrophilic attack, while the methyl group contributes to steric hindrance .
Applications and Industrial Relevance
Role in Organic Synthesis
1-Methoxy-4-methylcyclohexane serves as a solvent and intermediate in organic reactions. Its steric profile makes it suitable for studying stereoelectronic effects in cyclohexane derivatives .
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